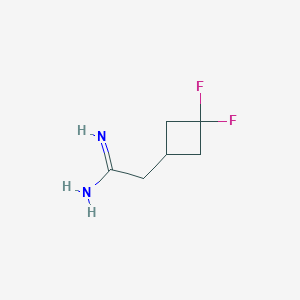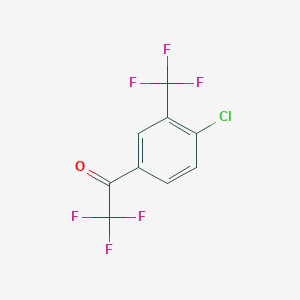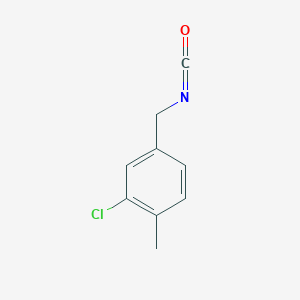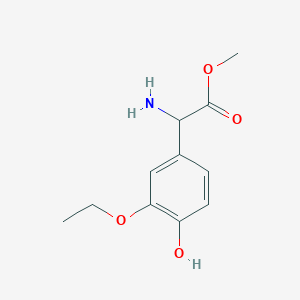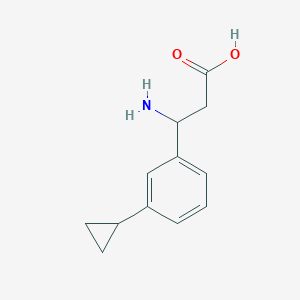
3-Amino-3-(3-cyclopropylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(3-cyclopropylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a cyclopropyl group attached to a phenyl ring, which is further connected to a propanoic acid backbone with an amino group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-cyclopropylphenyl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic processes. For example, the production of similar compounds like 3-Aminopropionic acid from fumaric acid using recombinant Bacillus megaterium has been reported . This eco-friendly method employs a dual-enzyme cascade route, optimizing culture conditions and biocatalysis process parameters to achieve high yields.
化学反应分析
Types of Reactions
3-Amino-3-(3-cyclopropylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxyl group may produce alcohol derivatives.
科学研究应用
3-Amino-3-(3-cyclopropylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme-substrate interactions and protein synthesis.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism by which 3-Amino-3-(3-cyclopropylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, similar compounds have been shown to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3-Amino-3-phenylpropanoic acid: This compound features a phenyl ring instead of a cyclopropylphenyl group.
3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a hydroxy group attached to the phenyl ring.
Uniqueness
The presence of the cyclopropyl group in 3-Amino-3-(3-cyclopropylphenyl)propanoic acid imparts unique steric and electronic properties, distinguishing it from other similar compounds. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for specific research and industrial applications .
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
3-amino-3-(3-cyclopropylphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO2/c13-11(7-12(14)15)10-3-1-2-9(6-10)8-4-5-8/h1-3,6,8,11H,4-5,7,13H2,(H,14,15) |
InChI 键 |
IUPGQYOISGDXJF-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC(=CC=C2)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






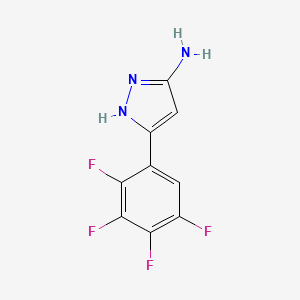

![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13610925.png)
